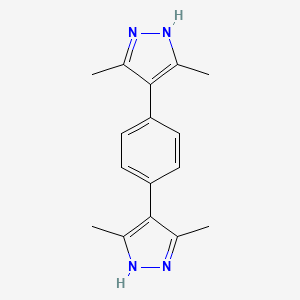

1,4-Bis(3,5-dimethyl-1H-pyrazol-4-yl)benzene

Übersicht

Beschreibung

1,4-Bis(3,5-dimethyl-1H-pyrazol-4-yl)benzene is a chemical compound with the molecular formula C16H18N4 and a molecular weight of 266.34 g/mol . This compound is characterized by its two pyrazole rings attached to a benzene ring at the 1 and 4 positions. It is commonly used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(3,5-dimethyl-1H-pyrazol-4-yl)benzene typically involves the reaction of 1,4-dibromobenzene with 3,5-dimethylpyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:

1,4-dibromobenzene+2×3,5-dimethylpyrazoleK2CO3,DMF,heatthis compound

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Bis(3,5-dimethyl-1H-pyrazol-4-yl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The pyrazole rings can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the pyrazole rings.

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry

Metal Complex Formation

1,4-Bis(3,5-dimethyl-1H-pyrazol-4-yl)benzene acts as a bidentate ligand in coordination complexes with transition metals. Its ability to form stable metal-ligand complexes has been explored in various studies.

Case Study: Synthesis of Coordination Polymers

A study demonstrated the synthesis of coordination polymers using this compound with late transition metal ions. The flexible nature of the ligand allows for diverse structural configurations, leading to materials with unique properties such as porosity and thermal stability .

Material Science

Porous Materials

The compound has been utilized in the development of porous materials that can be applied in gas storage and separation technologies. Its structural properties enable it to form frameworks that can selectively adsorb gases.

Data Table: Properties of Porous Coordination Polymers

| Property | Value |

|---|---|

| Surface Area (BET) | Up to 1200 m²/g |

| Pore Volume | 0.7 cm³/g |

| Thermal Stability | Up to 300 °C |

Catalysis

This compound has shown potential as a catalyst in various chemical reactions due to its ability to stabilize reactive intermediates. Its application in catalysis is particularly relevant in organic synthesis.

Case Study: Catalytic Activity in Organic Reactions

Research indicates that metal complexes formed with this ligand exhibit enhanced catalytic activity in reactions such as Suzuki coupling and cross-coupling reactions, demonstrating its utility in synthetic organic chemistry .

Biological Applications

While primarily studied for its chemical properties, there is emerging interest in the biological applications of this compound. Initial studies suggest potential anti-cancer properties due to its interaction with biological targets.

Case Study: Anticancer Activity

A preliminary study investigated the cytotoxic effects of metal complexes derived from this ligand on cancer cell lines. Results indicated a dose-dependent response, warranting further exploration into its mechanism of action and therapeutic potential .

Wirkmechanismus

The mechanism of action of 1,4-Bis(3,5-dimethyl-1H-pyrazol-4-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The pyrazole rings can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways . The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,4-Bis(3,5-dimethyl-1H-pyrazol-4-yl)methylbenzene: Similar structure but with a methylene bridge between the benzene and pyrazole rings.

4,4’-(1,4-Phenylene)bis(3,5-dimethyl-1H-pyrazole): Similar structure but with different substitution patterns on the benzene ring.

Uniqueness

1,4-Bis(3,5-dimethyl-1H-pyrazol-4-yl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to form stable coordination complexes with metal ions makes it valuable in materials science and coordination chemistry.

Biologische Aktivität

1,4-Bis(3,5-dimethyl-1H-pyrazol-4-yl)benzene (commonly referred to as 1,4-BisDMPB) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article reviews the biological activity of 1,4-BisDMPB, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of 1,4-BisDMPB and its derivatives. A significant study published in MDPI explored the antibacterial efficacy of metal-organic frameworks (MOFs) incorporating 1,4-BisDMPB against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that these compounds exhibited broad-spectrum antibacterial activity through mechanisms involving reactive oxygen species (ROS) generation and surface contact with bacterial cells, leading to cell membrane disruption and subsequent cell death .

Table 1: Antibacterial Activity of 1,4-BisDMPB Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|---|

| 1,4-BisDMPB + Cu-MOF | E. coli | 32 µg/mL | ROS generation; membrane permeabilization |

| 1,4-BisDMPB + Zn-MOF | S. aureus | 16 µg/mL | Chelation effect; oxidative stress |

The mechanisms underlying the antibacterial activity of 1,4-BisDMPB involve several pathways:

- Reactive Oxygen Species (ROS) Generation : The interaction of the compound with bacterial cells leads to increased ROS levels, which can cause oxidative damage to cellular components.

- Membrane Permeabilization : Studies using scanning electron microscopy (SEM) have shown that treatment with 1,4-BisDMPB derivatives results in significant morphological changes in bacterial cells, indicating compromised membrane integrity .

Study on Antibacterial Efficacy

A notable case study involved synthesizing a series of MOFs based on 1,4-BisDMPB to evaluate their antibacterial properties. The study found that the incorporation of metal ions such as zinc and copper enhanced the antibacterial efficacy compared to the free ligand alone. The MOFs demonstrated not only bacteriostatic effects but also bactericidal activity within a short treatment duration .

Eigenschaften

IUPAC Name |

4-[4-(3,5-dimethyl-1H-pyrazol-4-yl)phenyl]-3,5-dimethyl-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4/c1-9-15(10(2)18-17-9)13-5-7-14(8-6-13)16-11(3)19-20-12(16)4/h5-8H,1-4H3,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTBBGJWFYXAFGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)C2=CC=C(C=C2)C3=C(NN=C3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.